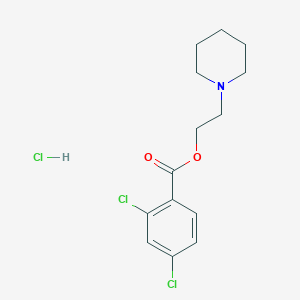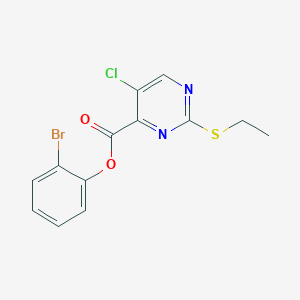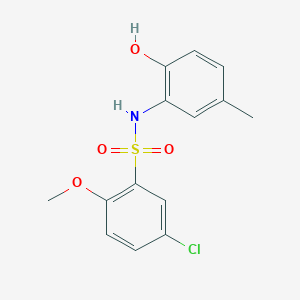![molecular formula C23H32N2O B5009026 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine](/img/structure/B5009026.png)
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine, also known as MPPEP, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in regulating neuronal functions. MPPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes, including learning and memory, addiction, anxiety, and depression.
Mécanisme D'action
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activation of mGluR5, this compound can modulate various intracellular signaling pathways and alter neuronal excitability and synaptic plasticity. This can lead to a wide range of physiological and behavioral effects, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of synaptic plasticity, regulation of neuroinflammation, and modulation of neurotrophic factors. These effects are thought to underlie the various behavioral effects of this compound, including its effects on learning and memory, addiction, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine in scientific research is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or ion channels. However, one of the limitations of using this compound is its relatively low potency and limited brain penetration, which can make it difficult to achieve effective doses in vivo.
Orientations Futures
There are several future directions for research on 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine and mGluR5. One direction is to investigate the role of mGluR5 in various neurological and psychiatric disorders, such as schizophrenia, autism, and epilepsy. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical settings. Finally, there is a need to better understand the complex signaling pathways and physiological functions of mGluR5 in the brain, which could lead to new insights into the mechanisms of brain function and dysfunction.
Méthodes De Synthèse
The synthesis of 1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine involves several steps, including the preparation of 1-methylpiperazine, 4-(1-methyl-1-phenylethyl)phenol, and 3-bromo-1-(4-(1-methyl-1-phenylethyl)phenoxy)propane, followed by the coupling of these compounds to form this compound. The overall yield of this compound synthesis is typically around 20-30%.
Applications De Recherche Scientifique
1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and enhance the extinction of drug-seeking behavior in animal models of addiction. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-23(2,20-8-5-4-6-9-20)21-10-12-22(13-11-21)26-19-7-14-25-17-15-24(3)16-18-25/h4-6,8-13H,7,14-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBUVZSWIHAFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)

![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5008969.png)


![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5009007.png)
![3-(2-amino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5009014.png)




![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5009034.png)